
(R)-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including an amino group attached to a dimethylpropyl chain and a methylaniline moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylaniline and 2,2-dimethylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted aromatic compounds.
Applications De Recherche Scientifique
®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(1-amino-2,2-dimethylpropyl)aniline
- ®-(6-(1-amino-2,2-dimethylpropyl)pyridin-3-yl)methanol
- 3-[(1R)-1-amino-2,2-dimethylpropyl]phenol hydrochloride
Uniqueness
®-5-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific structural features and chiral nature, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
5-[(1R)-1-amino-2,2-dimethylpropyl]-2-methylaniline |
InChI |
InChI=1S/C12H20N2/c1-8-5-6-9(7-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m0/s1 |
Clé InChI |
RCQKYBFKDZUOBG-NSHDSACASA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@@H](C(C)(C)C)N)N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C(C)(C)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
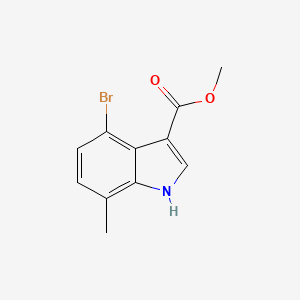

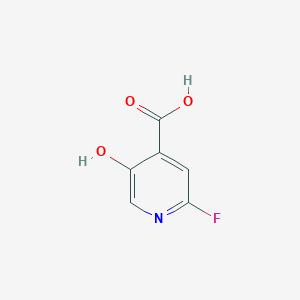
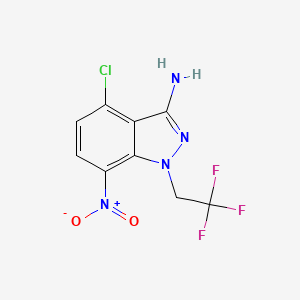
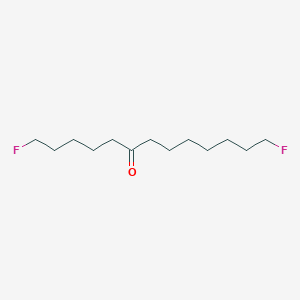
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)
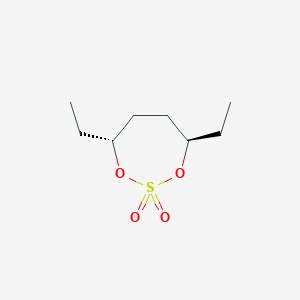
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)

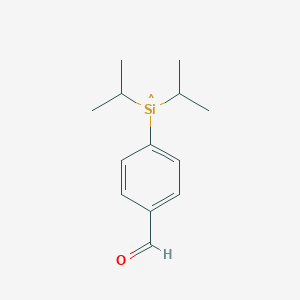
![1-(9-Azabicyclo[6.1.0]non-9-yl)-2,2,2-trifluoroethanone](/img/structure/B12834149.png)
